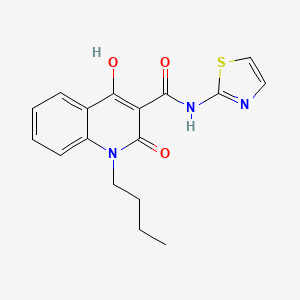![molecular formula C15H12Br3N3O3 B11700199 N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide](/img/structure/B11700199.png)
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide is a complex organic compound with the molecular formula C15H12Br3N3O3 It is characterized by the presence of tribromo and nitro functional groups attached to an aniline and benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide typically involves multiple steps, starting with the bromination of an appropriate precursor. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The nitro group is introduced through nitration, which involves the reaction of the compound with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The tribromo and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2,2,2-tribromo-1-(4-nitroanilino)ethyl]benzamide
- N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide
- N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide
Uniqueness
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide is unique due to the specific positioning of the nitro group on the aniline ring, which influences its chemical reactivity and biological activity. The presence of tribromo groups further enhances its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H12Br3N3O3 |
|---|---|
Peso molecular |
522.0 g/mol |
Nombre IUPAC |
N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H12Br3N3O3/c16-15(17,18)14(20-13(22)10-6-2-1-3-7-10)19-11-8-4-5-9-12(11)21(23)24/h1-9,14,19H,(H,20,22) |
Clave InChI |
REIAGQPEVPXOFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-2-ethyl-1-phenyl-1H-pyrazol-2-ium](/img/structure/B11700130.png)
![methyl 4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11700135.png)
![N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11700138.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methoxybenzohydrazide](/img/structure/B11700160.png)
![(E)-3-(2-(Pyridin-2-ylmethylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11700167.png)

phosphonium](/img/structure/B11700178.png)
![3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700182.png)
![Dimethyl 4-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11700186.png)
![4-tert-butyl-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B11700193.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B11700195.png)
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11700197.png)
